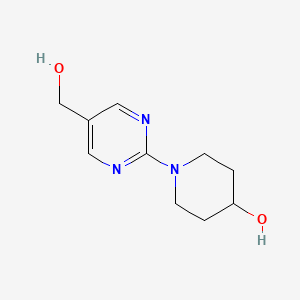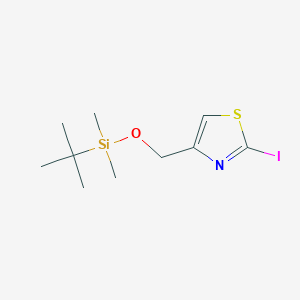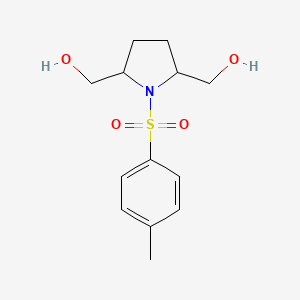![molecular formula C10H18ClNO B1395374 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride CAS No. 1219949-04-8](/img/structure/B1395374.png)
3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride
Übersicht
Beschreibung
“3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1185301-44-3. Its linear formula is C8H14ClNO .
Molecular Structure Analysis
The molecular structure of “3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
Piperidine derivatives are pivotal in the pharmaceutical industry, with their presence in over twenty classes of pharmaceuticals and alkaloids. The compound 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride can be utilized in intra- and intermolecular reactions to form various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are essential for designing drugs due to their significant biological activity.
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. They are found in drugs that exhibit a range of activities, including antihypertensive, antiulcer, and antimicrobial effects. Specifically, 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride could be a precursor for synthesizing potential drugs containing the piperidine moiety, which is a common structure in many pharmacologically active compounds .
Biological Activity Studies
Piperidine compounds are often studied for their biological activity. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives, which include structures similar to 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride , have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These studies are crucial for the development of new cancer therapies.
Chemical Synthesis Methods
The development of fast and cost-effective methods for the synthesis of substituted piperidines is a significant task in modern organic chemistry3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride can serve as a suitable substrate for various chemical synthesis methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination processes .
Drug Construction
Heterocyclic compounds like piperidines play a significant part in drug construction. The structural flexibility and reactivity of 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride make it an ideal candidate for constructing novel drugs with improved efficacy and reduced side effects .
Research on Nitrogen-Based Heterocycles
Nitrogen-based heterocycles, such as pyridines, dihydropyridines, and piperidines, are the backbone of medicinal chemistry research3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride can be used in research focused on these medicinally active basic nuclei, which possess multi-functional properties .
Development of Therapeutic Agents
Derivatives of piperidine are reported to have various therapeutic applications, including anticancer and antihypertensive properties. Research involving 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride could lead to the development of new therapeutic agents that target specific diseases or conditions .
Analytical Chemistry Applications
In analytical chemistry, 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride could be used as a standard or reagent in chromatographic methods to help identify and quantify other compounds. Its unique structure allows for specific interactions that are useful in analytical separations .
Eigenschaften
IUPAC Name |
3-(2-prop-2-ynoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-7-12-8-5-10-4-3-6-11-9-10;/h1,10-11H,3-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQZASJRSYJCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2E)-2-[(2E)-2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1395304.png)



![2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395310.png)

![2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B1395314.png)